molecular formula C21H31N3O3S B5019666 (2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine

(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine

Cat. No.: B5019666
M. Wt: 405.6 g/mol
InChI Key: USDDBOUCJAPAGY-HDICACEKSA-N
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Description

The compound “(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine” is a complex organic molecule that features a morpholine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the imidazole ring.
  • Introduction of the benzyl and 2-methylpropylsulfonyl groups.
  • Formation of the morpholine ring.
  • Coupling of the imidazole and morpholine moieties.

Each step would require specific reagents and conditions, such as:

    Imidazole formation: Using reagents like glyoxal, ammonia, and formaldehyde.

    Substitution reactions: Employing benzyl halides and sulfonyl chlorides.

    Morpholine synthesis: Utilizing diethanolamine and acid catalysts.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products would depend on the specific reactions, but could include:

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Alcohols or amines.

    Substitution products: Various substituted imidazole or morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, such as acting as an inhibitor or modulator of biological pathways.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with metabolic pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine: can be compared with other substituted morpholine or imidazole derivatives.

Uniqueness

  • The unique combination of functional groups and stereochemistry might confer specific biological activity or chemical reactivity, distinguishing it from other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-16(2)15-28(25,26)21-22-10-20(14-23-11-17(3)27-18(4)12-23)24(21)13-19-8-6-5-7-9-19/h5-10,16-18H,11-15H2,1-4H3/t17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDDBOUCJAPAGY-HDICACEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(N2CC3=CC=CC=C3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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